Synthesis of Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate
Synthesis of Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate. This compound is a valuable building block in medicinal chemistry and drug development, incorporating the structurally significant trifluoroethyl moiety. The synthetic strategy focuses on the robust and widely applicable amide coupling of N-Boc-glycine with the electron-deficient 2,2,2-trifluoroethylamine. We will delve into the mechanistic underpinnings of the chosen coupling reaction, provide a step-by-step experimental protocol, and discuss the critical process parameters that ensure a high-yield, high-purity synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-vetted methodology.
Introduction and Strategic Overview
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1][2][] The trifluoromethyl group is particularly effective in this regard. Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate serves as a key intermediate, providing a protected glycine backbone functionalized with a trifluoroethyl amide.
The most logical and efficient synthetic route is a direct amide bond formation between two readily available starting materials:
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N-Boc-glycine: A standard, commercially available protected amino acid. The tert-Butyloxycarbonyl (Boc) group provides robust protection for the amine under coupling conditions and is easily removed with mild acid.[4]
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2,2,2-Trifluoroethylamine: The source of the critical trifluoroethyl moiety.
This guide details the synthesis via a carbodiimide-mediated coupling reaction, a method renowned for its efficiency and broad substrate scope.[5]
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule across the central amide bond directly reveals the two primary synthons, N-Boc-glycine and 2,2,2-trifluoroethylamine.
Caption: Retrosynthetic approach for the target molecule.
Reactant Analysis and Mechanistic Causality
A successful synthesis hinges on understanding the properties of the reactants and how they influence the choice of reaction conditions.
N-Boc-glycine
This is the carboxylic acid component. As the simplest amino acid, glycine is achiral, which eliminates the risk of racemization during the activation of its carboxyl group—a common side reaction in peptide synthesis.[4][6] The Boc protecting group is stable to the basic or neutral conditions of the coupling reaction but is readily cleaved by acids such as trifluoroacetic acid (TFA), making it an ideal choice for this synthesis.[4]
2,2,2-Trifluoroethylamine
This is the amine component. The defining feature of this molecule is the powerful electron-withdrawing effect of the trifluoromethyl (CF₃) group.[7] This effect significantly reduces the electron density on the nitrogen atom, rendering it a much weaker nucleophile compared to a non-fluorinated analogue like ethylamine.[7][8]
Core Insight: The diminished nucleophilicity of 2,2,2-trifluoroethylamine is the central challenge of this synthesis. A simple mixing of reactants will not suffice. The carboxylic acid must be converted into a highly activated intermediate to force the reaction with the reluctant amine. This is the primary justification for employing a potent coupling reagent system.
The EDC/HOBt Coupling Mechanism
To overcome the low reactivity of the amine, we employ one of the most reliable and well-understood coupling systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).[9][10][11]
The mechanism proceeds in three key stages:
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Activation of Carboxylic Acid: The carboxylic acid (N-Boc-glycine) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This is the rate-determining step.[11]
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Formation of the HOBt Ester: The O-acylisourea is highly unstable and prone to side reactions. HOBt acts as an acyl transfer agent, rapidly intercepting the intermediate to form a more stable but still highly reactive HOBt active ester.[6][11][12] This step is crucial for maintaining high efficiency.
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Nucleophilic Attack: The electron-deficient amine (2,2,2-trifluoroethylamine) attacks the carbonyl carbon of the HOBt active ester. This step is now kinetically favorable, leading to the formation of the desired amide bond and the release of HOBt. The by-product from EDC is a water-soluble urea, which simplifies purification.[6]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale and can be adjusted as needed. Perform all operations in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| N-Boc-glycine | 175.18 | 10.0 | 1.75 g | 1.0 |
| 2,2,2-Trifluoroethylamine | 99.07 | 11.0 | 1.09 g (0.86 mL) | 1.1 |
| EDC·HCl | 191.70 | 12.0 | 2.30 g | 1.2 |
| HOBt·H₂O | 153.14 | 12.0 | 1.84 g | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 25.0 | 4.35 mL | 2.5 |
| Dichloromethane (DCM) | - | - | 100 mL | - |
| 1M HCl (aq) | - | - | 50 mL | - |
| Sat. NaHCO₃ (aq) | - | - | 50 mL | - |
| Brine (Sat. NaCl aq) | - | - | 50 mL | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - |
Step-by-Step Procedure
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Reactant Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-glycine (1.75 g, 10.0 mmol) and HOBt·H₂O (1.84 g, 12.0 mmol) in dichloromethane (DCM, 100 mL). Stir at room temperature until all solids have dissolved.
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Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
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Addition of Reagents: To the cooled, stirring solution, add 2,2,2-trifluoroethylamine (0.86 mL, 11.0 mmol), followed by DIPEA (4.35 mL, 25.0 mmol), and finally EDC·HCl (2.30 g, 12.0 mmol) in one portion.
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Causality Note: DIPEA is added to neutralize the hydrochloride salt of EDC and the HOBt hydrate, ensuring the coupling reagents are in their active, free-base form. It also acts as a proton scavenger for any acid generated during the reaction.
-
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours under a nitrogen or argon atmosphere (or with a drying tube).
-
Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% Ethyl Acetate in Hexanes. Visualize with a potassium permanganate stain. The disappearance of the N-Boc-glycine spot indicates reaction completion.
-
Work-up - Quenching and Dilution: Transfer the reaction mixture to a 500 mL separatory funnel. Dilute with an additional 50 mL of DCM.
-
Work-up - Aqueous Washes:
-
Wash the organic layer with 1M HCl (1 x 50 mL). This removes residual DIPEA and unreacted amine.
-
Wash with saturated aqueous NaHCO₃ (1 x 50 mL). This removes residual HOBt and unreacted N-Boc-glycine.
-
Wash with brine (1 x 50 mL). This removes residual water and salts.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white to off-white solid or waxy oil.
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Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the pure product.
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Characterization: The final product should be characterized to confirm its identity and purity. The expected molecular weight is 256.22 g/mol .[13] Analytical techniques include ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow and Validation
A robust synthetic process involves clear, sequential steps with built-in checks to ensure success.
Caption: Comprehensive workflow for the synthesis and validation.
Troubleshooting
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Incomplete Reaction: If TLC shows significant starting material after 18 hours, the amine may be of poor quality or the coupling reagents may have degraded. Ensure anhydrous conditions and use fresh reagents. An additional portion of EDC can sometimes drive the reaction to completion.
-
Low Yield: Yield loss often occurs during the aqueous work-up if the product has some water solubility. Minimize the volume of aqueous washes and consider a back-extraction of the combined aqueous layers with DCM.
-
Side Products: The primary side product is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. Using HOBt minimizes this, but if it's observed, ensure HOBt is added before or with EDC.
Conclusion
The synthesis of Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate is reliably achieved through a standard EDC/HOBt-mediated amide coupling. The key to success is recognizing the reduced nucleophilicity of 2,2,2-trifluoroethylamine and employing a sufficiently powerful carboxylic acid activation strategy. The protocol described herein is robust, scalable, and utilizes common laboratory reagents and techniques. By following this detailed guide, researchers can confidently produce this valuable fluorinated building block for application in pharmaceutical and chemical research.
References
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Brittain, W.D.G. et al. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry, 239, 109630. Available at: [Link]
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Lange, C. M., & Toste, F. D. (2019). Synthesis of α-Fluoro-α-amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Organic Letters, 21(4), 1167–1170. Available at: [Link]
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- Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. (General background on fluorine in chemistry).
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Available at: [Link]
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Nagamalleswari, K., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(32), 4273-4276. Available at: [Link]
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ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. Available at: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2,2,2-Trifluoroethylamine: Properties and Applications. Available at: [Link]
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Lobb, K., et al. (2009). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 13(4), 731-736. Available at: [Link]
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Changzhou Kangmei Chemical Industry Co.,Limited. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE) CAS:753-90-2. Available at: [Link]
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Solubility of Things. (n.d.). 2,2,2-Trifluoroethylamine. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate. PubChem Compound Database. Available at: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
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